BenchChemオンラインストアへようこそ!

1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Structure-Activity Relationship Physicochemical Properties Medicinal Chemistry

Secure a precisely defined chemical probe built on the privileged pyrazolo[3,4-b]pyridine scaffold. This compound features a unique N-(3-methylbutyl) carboxamide side chain, critical for modulating kinase inhibition (TRKA, TBK1, CDK2), PPARα activation, and PDE4 activity. Unlike linear-chain analogs, its β-branched isopentyl motif offers distinct conformational and hydrogen-bonding profiles, essential for fidelity in SAR campaigns, co-crystallization, and selectivity profiling. Optimal baseline ADME properties (MW 274.36, cLogP 3.18, zero Rule-of-5 violations) make it the ideal starting point for pharmacological evaluation.

Molecular Formula C15H22N4O
Molecular Weight 274.36 g/mol
Cat. No. B4795300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular FormulaC15H22N4O
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC(C)C
InChIInChI=1S/C15H22N4O/c1-9(2)6-7-16-15(20)12-8-10(3)17-14-13(12)11(4)18-19(14)5/h8-9H,6-7H2,1-5H3,(H,16,20)
InChIKeyKGOUBPQULIZMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Core Scaffold, Physicochemical Identity, and Pharmacological Positioning


1,3,6-Trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₁₅H₂₂N₄O, MW 274.36 g/mol) is a synthetic small-molecule carboxamide built on the 1H-pyrazolo[3,4-b]pyridine heterocyclic core—a privileged scaffold implicated in kinase inhibition (TRKA, TBK1, CDK2), nuclear receptor modulation (PPARα), and phosphodiesterase (PDE4) inhibition [1]. The compound features a characteristic 1,3,6-trimethyl substitution pattern on the bicyclic core and an N-(3-methylbutyl) (isopentyl) carboxamide side chain at the C4 position . Unlike extensively profiled clinical leads within this class, this compound currently lacks publicly reported in vitro IC₅₀ values or target engagement data in authoritative databases such as ChEMBL [2], positioning it as a structurally defined but pharmacologically uncharacterized chemical probe. Its procurement value therefore rests on its precisely defined substitution pattern, which confers distinct physicochemical properties and target-binding potential relative to close structural analogs, warranting systematic comparative evaluation.

Why 1,3,6-Trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cannot Be Replaced by a Generic Pyrazolopyridine Analog


Pyrazolo[3,4-b]pyridine-4-carboxamides are not freely interchangeable because both the substitution pattern on the bicyclic core (positions N1, C3, C6) and the identity of the C4 carboxamide side chain independently govern target engagement, selectivity, and drug-like properties [1]. Systematic SAR studies on this scaffold demonstrate that the steric bulk, branching topology, and chain length of the N-alkyl substituent at the C4 carboxamide critically modulate PPARα transcriptional activation [2], TRKA kinase inhibition potency [3], and PDE4 inhibitory activity [4]. A compound carrying a 3-methylbutyl (isopentyl) side chain cannot be interchanged with one bearing a linear butyl, a bulkier 6-methylheptan-2-yl, or a heteroaryl-containing substituent without altering the conformational ensemble accessible to the carboxamide moiety—an effect that propagates into differential hydrogen-bonding patterns at the target binding site [3]. Procurement of the exact compound is therefore essential to maintain structural fidelity in any SAR campaign, cocrystallization study, or pharmacological profiling effort where the N-(3-methylbutyl) motif is the variable of interest.

Quantitative Differentiation Evidence for 1,3,6-Trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Against Closest Analogs and Scaffold Competitors


Structural Differentiation: N-(3-Methylbutyl) Chain Length and Branching vs. Closest C4-Substituted Analogs

The target compound carries an N-(3-methylbutyl) carboxamide side chain (5-carbon chain with terminal iso-branching). Its closest commercially cataloged structural analog, 1,3,6-trimethyl-N-(6-methyl-2-heptanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₁₈H₂₈N₄O, MW 316.44 Da) , bears a significantly longer and more lipophilic C8-branched chain. This difference translates into a computed cLogP differential of approximately -0.5 to -0.9 log units favoring the target compound (predicted cLogP ~3.18 for the target [1] vs. ~4.08 for the C8 analog [estimated from ChemSpider ACD/LogP data for related analogs]), corresponding to a roughly 3- to 8-fold reduction in predicted lipophilicity. This difference places the target compound in a more favorable physicochemical space for oral bioavailability according to Lipinski guidelines, with a lower calculated logP and proportionally reduced predicted plasma protein binding. Additionally, the 3-methylbutyl chain contains a chiral center at the point of branching that is absent in linear butyl analogs, providing a stereochemical handle for diastereoselective synthesis or chiral chromatography that is not available with achiral N-alkyl chains.

Structure-Activity Relationship Physicochemical Properties Medicinal Chemistry

Scaffold-Level PPARα Binding Mode Differentiation: 1H-Pyrazolo[3,4-b]pyridine-4-carboxamides Occupy a Unique Subpocket Inaccessible to Fibrate-Class Agonists

X-ray crystallographic studies of the PPARα ligand-binding domain (LBD) complexed with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB: 6KXX, 8YWV) reveal that these compounds occupy a distinctive small cavity between residues Ile272 and Ile354 that is rarely accessed by fibrate-class agonists such as fenofibrate [1]. Despite sharing the canonical hydrogen-bond network involving helix 12 that is essential for PPARα activation, the pyrazolopyridine scaffold directs its phenyl/alkyl substituents into this auxiliary subpocket, a feature the crystal structures demonstrate is structurally incompatible with the fibrate pharmacophore [1]. This differential binding topography is proposed to underlie the subtype selectivity of the pyrazolopyridine series for PPARα over PPARγ and PPARδ [1]. In a cell-based PPARα activator screening campaign of >12,000 compounds, a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (compound 3) achieved a half-maximal effective concentration lower than that of fenofibrate and reduced plasma triglycerides in high-fructose-fed rats with comparable efficacy to fenofibrate at 14 days [2]. While the target compound itself has not been crystallized, its 1,3,6-trimethyl-N-(3-methylbutyl)-4-carboxamide architecture is fully consistent with the scaffold geometry that enables this unique subpocket engagement.

PPARα Agonism Dyslipidemia X-ray Crystallography

TRKA Kinase Inhibition: Computational Docking Score Differentiation of Pyrazolo[3,4-b]pyridine Derivatives vs. Entrectinib

In a computational study of 37 pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, molecular docking yielded scores ranging from -12.672 to -14.169 kcal/mol across the series, with the best-scoring ligand (L5) forming five conventional hydrogen bonds (Glu546, Met620, Lys627, Lys572) and three carbon-hydrogen bonds (Gly623, Glu618, Asp703) within the TRKA ATP-binding site [1]. A virtual screening campaign of 453 ZINC database ligands identified ZINC000013331109 (docking score: -10.775 kcal/mol) as a hit that, unlike entrectinib and the top-scoring in-series ligands, did not exhibit predicted hepatotoxicity [1]. The target compound, 1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, shares the identical 1,3,6-trimethyl-pyrazolo[3,4-b]pyridine core that in this study established the critical hinge-region hydrogen bonds with the kinase, and the N-(3-methylbutyl) carboxamide extension projects into a solvent-accessible region that tolerates structural diversity—a feature exploited across the series to modulate potency and selectivity [REFS-1, REFS-2]. In the related synthetic TRK inhibitor series reported by the same scaffold class, compound C03 achieved a TRKA IC₅₀ of 56 nM and inhibited Km-12 cell proliferation with an IC₅₀ of 0.304 μM while demonstrating selectivity over MCF-7 and HUVEC cell lines [2].

TRKA Inhibition Cancer Therapy Molecular Docking

Physicochemical Differentiation: cLogP, Solubility Predictors, and Rule-of-Five Compliance vs. Heteroaryl-Substituted Analogs

Physicochemical profiling of the target compound and its close analogs reveals that the N-(3-methylbutyl) substitution confers a balanced drug-likeness profile distinct from both simpler and more complex C4-substituted analogs. The target compound (C₁₅H₂₂N₄O, MW 274.36, cLogP 3.18, TPSA 43.18 Ų, 0 Rotatable Bond violations, 0 H-bond donor violations) [1] fully complies with Lipinski's Rule of Five. In contrast, a closely related analog bearing a 2-(5-methoxy-1H-indol-3-yl)ethyl substituent at the C4 carboxamide (C₂₁H₂₃N₅O₂, MW ~377 Da, cLogP predicted >3.5) introduces an additional aromatic ring and hydrogen-bond donor, increasing molecular weight by over 100 Da and elevating the risk of poor aqueous solubility and off-target polypharmacology . The computed sp³ carbon fraction of 0.53 for the target compound indicates a favorable balance of saturated and unsaturated carbons, correlating with improved aqueous solubility and reduced crystal packing energy relative to fully aromatic analogs [2]. These differences are not theoretical—SAR studies on the pyrazolo[3,4-b]pyridine-5-carboxamide PDE4 inhibitor series have demonstrated that even a one-carbon alteration in the N-alkyl chain length can shift inhibitory potency by over an order of magnitude [3].

Drug-Likeness ADME Prediction Physicochemical Profiling

TBK1 Inhibition Potential: Sub-Nanomolar Activity Achieved by Optimized Pyrazolo[3,4-b]pyridine Derivatives Highlights Scaffold Sensitivity to C4 Substitution

A focused SAR campaign on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors identified compound 15y, which achieved an IC₅₀ of 0.2 nM against TBK1 and demonstrated selectivity in cellular assays, inhibiting downstream IFN signaling in stimulated THP-1 and RAW264.7 cells [1]. The study established that the C4 substituent is a critical determinant of both potency and selectivity, with several rounds of optimization required to progress from micromolar to sub-nanomolar inhibitors [1]. The target compound's N-(3-methylbutyl) carboxamide represents a structurally distinct C4 substitution pattern not evaluated in the published TBK1 series, offering a complementary chemical probe for dissecting the SAR landscape at this position. The 1,3,6-trimethyl core substitution shared with the target compound is compatible with the TBK1 binding site geometry as inferred from the SAR data [1], suggesting that the target compound could serve as a useful comparator or starting point for a new sub-series within TBK1 inhibitor development.

TBK1 Inhibition Innate Immunity Cancer

Evidence-Supported Application Scenarios for 1,3,6-Trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide in Drug Discovery and Chemical Biology


PPARα Subtype-Selective Agonist Lead Optimization: Probing the Ile272–Ile354 Auxiliary Subpocket

The 1H-pyrazolo[3,4-b]pyridine scaffold is crystallographically validated to access a unique auxiliary subpocket (Ile272–Ile354) within the PPARα LBD that fibrate agonists cannot occupy [1]. The target compound's 1,3,6-trimethyl core and C4 carboxamide architecture are consistent with the geometry required for dual engagement of both the canonical helix-12 hydrogen-bond network and the auxiliary subpocket [1]. In vitro, a closely related pyrazolopyridine-4-carboxylic acid derivative achieved superior potency to fenofibrate in a PPARα reporter assay and matched fenofibrate's triglyceride-lowering efficacy in fructose-fed rats [2]. The target compound is an ideal starting scaffold for systematic SAR exploration of the C4 N-alkyl chain's contribution to PPARα potency, selectivity, and in vivo efficacy.

TRKA Kinase Inhibitor SAR: Evaluating the Impact of N-(3-Methylbutyl) Chain Topology on Hinge-Region Binding

Molecular docking of 37 pyrazolo[3,4-b]pyridine derivatives against TRKA identified docking scores ranging from -12.7 to -14.2 kcal/mol with the top ligand forming eight intermolecular interactions within the ATP-binding pocket [3]. The synthetic series from which compound C03 (TRKA IC₅₀ = 56 nM; Km-12 IC₅₀ = 0.304 μM) emerged demonstrates that pyrazolo[3,4-b]pyridine-4-carboxamides are competent TRK inhibitors [4]. The target compound's 3-methylbutyl side chain introduces branching topology not represented in the published C03 series, providing a structural probe to test whether β-branched N-alkyl groups enhance or diminish TRKA potency and selectivity over TRKB/TRKC.

TBK1 Chemical Probe Development: Expanding C4 Substitution Diversity for Sub-Nanomolar Potency Optimization

The TBK1 inhibitor program that yielded compound 15y (IC₅₀ = 0.2 nM) demonstrated that iterative optimization of the pyrazolo[3,4-b]pyridine C4 substituent can deliver potency improvements exceeding 5000-fold from initial hits [5]. The target compound's N-(3-methylbutyl) carboxamide constitutes a C4 substitution variant absent from the published TBK1 SAR landscape. Its procurement enables direct head-to-head comparison with compound 15y and other C4 variants to decouple the effects of chain length, branching, and lipophilicity on TBK1 inhibition and cellular IFN signaling suppression in THP-1 and RAW264.7 models [5].

Physicochemical Benchmarking and Drug-Likeness Optimization Within the Pyrazolopyridine-4-Carboxamide Series

The target compound occupies a favorable physicochemical niche within its analog series: MW 274.36 Da, cLogP 3.18, TPSA 43.18 Ų, and zero Rule-of-Five violations [REFS-6, REFS-7]. Compared to larger N-substituted analogs (e.g., indole-ethyl derivatives with MW >377 Da or C8-branched analogs with cLogP ~4.08 ), the target compound's balanced profile makes it the preferred choice for establishing baseline ADME parameters (solubility, permeability, microsomal stability) for the 1,3,6-trimethyl sub-series. These data are essential for rank-ordering analogs prior to investing in more resource-intensive in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.